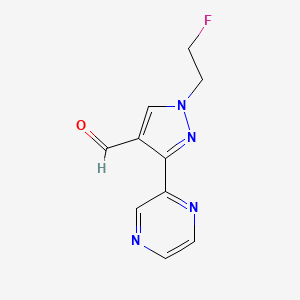

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde

説明

1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a pyrazin-2-yl substituent at position 3 and a 2-fluoroethyl group at position 1. The aldehyde group at position 4 enhances its reactivity, making it a versatile intermediate for synthesizing pharmacologically active molecules.

特性

IUPAC Name |

1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-1-4-15-6-8(7-16)10(14-15)9-5-12-2-3-13-9/h2-3,5-7H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQKARPDZNLCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NN(C=C2C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound, particularly the fluoroethyl group and the pyrazine moiety, may enhance its biological activity.

Chemical Structure and Synthesis

The chemical structure of 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde can be represented as follows:

Synthesis typically involves several steps:

- Formation of the Pyrazole Ring : Utilizing hydrazine and a suitable carbonyl compound.

- Introduction of the Pyrazine Ring : Through cyclization reactions with 2-aminopyrazine derivatives.

- Fluoroethylation : Achieved via nucleophilic substitution using fluoroethyl halides.

- Carbaldehyde Formation : By oxidation of corresponding alcohols or through direct synthesis methods.

Pharmacological Properties

Research indicates that compounds containing pyrazole and pyrazine rings exhibit a spectrum of biological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, with some compounds displaying selectivity for COX-2, which is associated with inflammation. For instance, studies have demonstrated that certain pyrazole derivatives can significantly reduce tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro .

- Antimicrobial Activity : Compounds similar to 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde have been tested against various bacterial strains, showing promising results. For example, derivatives have exhibited activity against E. coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

- Anticancer Potential : The structural modifications in pyrazole derivatives allow for interactions with various molecular targets involved in cancer progression. Some studies have reported significant cytotoxic effects against cancer cell lines when tested with pyrazole-based compounds .

Case Study 1: Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives for their anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The compounds exhibited varying degrees of inhibition on paw swelling, with some demonstrating efficacy comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| A | 76 | 86 |

| B | 61 | 93 |

| C | 70 | 80 |

Case Study 2: Antimicrobial Activity

Research by Burguete et al. synthesized novel pyrazole derivatives and tested them against multiple bacterial strains. One derivative showed significant activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that structural modifications enhance antimicrobial effectiveness .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| D | E. coli | 15 |

| E | S. aureus | 18 |

| F | Pseudomonas aeruginosa | 20 |

The mechanism by which 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites of COX enzymes or other relevant targets.

- Cell Signaling Modulation : Interfering with pathways that regulate inflammation or cell proliferation.

The fluoroethyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their substituents:

Key Observations :

- Electron-Withdrawing Groups : Halogens (e.g., 4-chlorophenyl in ) and nitro groups (e.g., 4-nitrobenzoyl in ) enhance antibacterial activity by increasing electrophilicity.

- Heteroaromatic Rings : Pyrazine (in the target compound) and pyridine () introduce nitrogen atoms that may improve hydrogen bonding and solubility compared to thiophene () or furan ().

- Fluoroalkyl Chains: The 2-fluoroethyl group (in the target compound and ) likely enhances metabolic stability and lipophilicity compared to non-fluorinated alkyl chains.

Antimicrobial Activity

- Halogen-Substituted Derivatives : 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde () showed activity comparable to streptomycin, attributed to halogen-enhanced membrane penetration.

- Heterocyclic Derivatives : The furan-2-yl derivative 5a () exhibited the strongest activity (MIC: 1–4 µg/mL), while the pyrazin-2-yl group in the target compound may offer similar or enhanced interactions with bacterial enzymes.

Enzyme Inhibition

- DNA Gyrase Inhibition : The 3-(4-methoxyphenyl) derivative 5d () inhibited E. coli DNA gyrase (IC50: ~3.19 µM). Pyrazine’s planar structure in the target compound could facilitate intercalation or binding to gyrase active sites.

Antioxidant and Anti-Inflammatory Activity

Structure-Activity Relationships (SAR)

- Position 1 : Bulky groups (e.g., 4-isopropylbenzyl in ) improve antibacterial activity but may reduce solubility.

- Position 3 : Electron-deficient rings (e.g., pyrazine, pyridine) enhance interactions with microbial targets.

- Position 4 : The aldehyde group is critical for further derivatization (e.g., Schiff base formation in ).

Q & A

Q. What are the established synthetic routes for 1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The compound is synthesized via multi-step processes. A key step involves Vilsmeier-Haack formylation to introduce the aldehyde group at the pyrazole 4-position. For example, a pyrazole intermediate (e.g., 1-(2-fluoroethyl)-3-pyrazinylpyrazole) is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures (0–5°C initially, then room temperature). Optimization includes using anhydrous solvents, precise stoichiometry, and monitoring via TLC/HPLC. Continuous flow reactors may enhance yield and purity .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR : H and C NMR identify the pyrazole ring protons (δ 7.5–8.5 ppm for pyrazinyl protons), fluoroethyl group (split signals due to F coupling), and aldehyde proton (δ ~9.8 ppm).

- X-ray crystallography : Resolve the crystal lattice to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding involving the aldehyde group). Similar pyrazole-carbaldehydes show monoclinic systems with space group P2₁/n .

- HRMS : Validate the molecular formula (CHFNO) with exact mass matching .

Q. What computational tools predict the biological activity of this compound?

In silico methods like molecular docking (AutoDock, Glide) assess interactions with targets such as kinases or GPCRs. Pharmacophore modeling identifies critical features (e.g., aldehyde for covalent binding, pyrazinyl group for π-π stacking). ADMET predictors (e.g., SwissADME) evaluate solubility (LogP ~1.5–2.5) and metabolic stability. Comparative studies with analogs (e.g., 3-(4-fluorophenyl)-pyrazole-4-carbaldehyde) suggest potential antimicrobial or anticancer activity .

Q. Which analytical techniques quantify purity and monitor reactions involving this compound?

Q. How should this compound be stored to ensure stability?

Store under inert gas (N or Ar) at −20°C in amber vials to prevent aldehyde oxidation. Avoid aqueous or basic conditions, which may hydrolyze the fluoroethyl group. Stability studies (via H NMR over 30 days) confirm degradation <5% under recommended conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Yield variations often stem from reaction atmosphere (moisture sensitivity) or catalyst purity . Systematic optimization includes:

- Screening Pd catalysts (e.g., Pd(PPh) vs. PdCl) for coupling steps.

- Adjusting formylation time (12–24 hours) and temperature gradients.

- Using scavengers (e.g., molecular sieves) to trap byproducts .

Q. What mechanistic insights explain its interaction with biological targets?

The aldehyde group may form Schiff bases with lysine residues in enzymes (e.g., dehydrogenases). Fluorine’s electronegativity enhances binding via polar interactions. Isothermal titration calorimetry (ITC) quantifies binding affinity, while molecular dynamics simulations reveal conformational changes in targets upon ligand binding .

Q. What strategies diversify this compound into fused heterocyclic systems?

- Cyclocondensation : React with hydrazines or thioureas to form pyrazolo[3,4-c]pyrazoles or thieno-pyrazoles.

- Aldol addition : Condense the aldehyde with ketones to generate α,β-unsaturated derivatives for bioactivity screening.

- Click chemistry : Introduce triazole rings via azide-alkyne cycloaddition .

Q. How do computational models guide the design of analogs with improved potency?

DFT calculations optimize substituent electronic effects (e.g., fluorination at pyrazine vs. pyrazole). QSAR models correlate logD values (1.8–2.3) with cytotoxicity (IC) in cancer cell lines. Docking into COX-2 or EGFR kinase domains prioritizes analogs with extended π-systems .

Q. What structure-activity relationship (SAR) trends emerge from modifying substituents?

- Fluoroethyl group : Enhances blood-brain barrier penetration (vs. non-fluorinated analogs).

- Pyrazinyl ring : Critical for hydrogen bonding with active-site residues (e.g., in bacterial dihydrofolate reductase).

- Aldehyde replacement : Carboxylic acids reduce reactivity but improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。